![molecular formula C24H24N2O3 B238204 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as BI-78D3, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in the progression of cancer. In addition, the compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway involved in the protection against oxidative stress.
Biochemical and Physiological Effects
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide. One of the future directions is to investigate the potential of the compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method to obtain higher yields of the compound. In addition, further studies are needed to investigate the safety and toxicity of the compound in vivo. Finally, the potential of the compound as a drug candidate should be explored further, and clinical trials should be conducted to evaluate its efficacy and safety in humans.
Conclusion
In conclusion, 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. While the compound has some limitations, it has great potential for future research and development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-(isobutyrylamino)phenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the maximum yield of the compound.
Applications De Recherche Scientifique
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. The compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders.
Propriétés
Nom du produit |
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C24H24N2O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-11-13-21(14-12-20)26-24(28)19-9-6-10-22(15-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
ASELUOQFSNHERM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



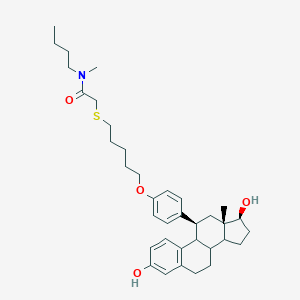
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
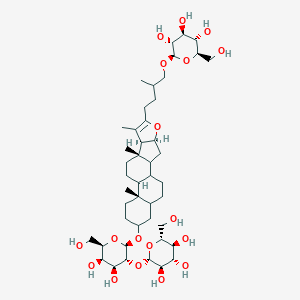
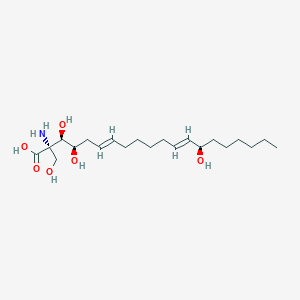
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
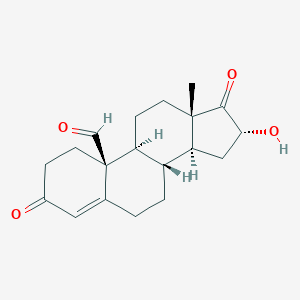
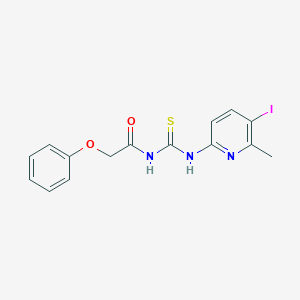

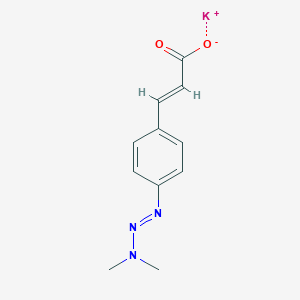
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)